molecular formula C12H15BrN2 B6281750 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 1173157-56-6

1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No.: B6281750
CAS No.: 1173157-56-6
M. Wt: 267.16 g/mol
InChI Key: LAPYRIMXQGIHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine” is likely to be a derivative of indole, which is a heterocyclic compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing indole derivatives. For example, one study reported the synthesis of a compound “(Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one” using 1,3-diphenylpropane-1,3-dione and 6-bromo-1H-indole .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine involves the reaction of 6-bromoindole with 2-methylpropan-2-amine in the presence of a suitable catalyst.", "Starting Materials": [ "6-bromoindole", "2-methylpropan-2-amine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 6-bromoindole in a suitable solvent such as dichloromethane.", "Step 2: Add the catalyst to the solution and stir for a few minutes.", "Step 3: Slowly add 2-methylpropan-2-amine to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter off any solid material.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography or recrystallization to obtain the final product, 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine." ] }

CAS No.

1173157-56-6

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-5-9(13)3-4-10(8)11/h3-5,7,15H,6,14H2,1-2H3

InChI Key

LAPYRIMXQGIHPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C=CC(=C2)Br)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.